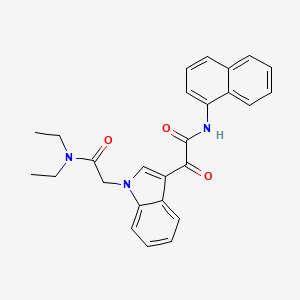

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-naphthalen-1-yl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-3-28(4-2)24(30)17-29-16-21(20-13-7-8-15-23(20)29)25(31)26(32)27-22-14-9-11-18-10-5-6-12-19(18)22/h5-16H,3-4,17H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIEHMUZSBGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS Number: 893985-43-8) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula: C25H27N3O5

- Molecular Weight: 449.5 g/mol

- Structure: The compound features an indole core linked to a diethylamino group and a naphthalenyl moiety, contributing to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) was reported at low concentrations, suggesting potent antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | MRSA | 0.98 | 12.50 |

| Related Compound | S. epidermidis | 7.80 | 12.50 |

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for antifungal properties, specifically against Candida albicans. The results indicate moderate activity with MIC values suggesting efficacy in inhibiting fungal growth.

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 7.80 |

The data suggests that this compound could be further explored for antifungal applications .

Cytotoxic Activity

Cytotoxicity assays have demonstrated that certain derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. The IC50 values were observed in the low micromolar range, indicating strong cytotoxic potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | <10 |

| Related Compound | HeLa (Cervical Cancer) | <10 |

These findings point to a promising avenue for cancer therapeutics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound:

- Synthesis and Evaluation : A study synthesized multiple indole derivatives and assessed their antibacterial and cytotoxic properties, with some compounds exhibiting potent activity against MRSA and various cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms, further validating their potential as drug candidates .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide?

Methodological Answer:

The compound can be synthesized via a multi-step route:

Indole Functionalization: Introduce the diethylamino-oxoethyl group at the indole N1 position using alkylation with 2-chloro-N,N-diethylacetamide under basic conditions (e.g., NaH in DMF) .

Oxoacetamide Formation: Couple the functionalized indole with naphthalen-1-ylamine via a 2-oxoacetyl chloride intermediate. This step typically involves Schotten-Baumann conditions (e.g., chloroacetyl chloride, followed by condensation with the amine in dichloromethane with triethylamine as a base) .

Purification: Recrystallization from methanol or ethanol is commonly employed to achieve high purity (>95%) .

Key Characterization:

- 1H/13C NMR to confirm substitution patterns and amide bond formation.

- Mass Spectrometry (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation steps, while dichloromethane minimizes side reactions during coupling .

- Catalyst Use: Transition-metal catalysts (e.g., Pd/C for deprotection) or enzyme-mediated reactions (e.g., lipases for stereoselective synthesis) may reduce byproducts .

- Real-Time Monitoring: Thin-layer chromatography (TLC) with UV visualization or inline FTIR to track reaction progress and intermediate stability .

- Purification: Gradient column chromatography (silica gel, 0–8% MeOH in CH2Cl2) or preparative HPLC for complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.